(R)-3-(Fmoc-amino)pyrrolidine HCl

Description

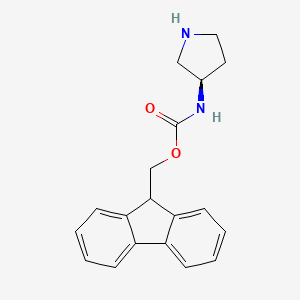

(R)-3-(Fmoc-amino)pyrrolidine HCl is a chiral pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine moiety. This compound serves as a critical building block in peptide synthesis and medicinal chemistry, enabling the introduction of stereochemical control and functional diversity into target molecules. Key attributes of this class include:

- Molecular framework: Pyrrolidine backbone with Fmoc protection.

- Applications: Solid-phase peptide synthesis (SPPS), drug discovery, and biochemical tool development.

- Availability: Limited due to discontinuation, as noted in supplier databases .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,21,22)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZBVHPYOLIGBQ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group on the pyrrolidine ring with the Fmoc group. This can be achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-(Fmoc-amino)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with various electrophiles.

Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrolidine ring.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the pyrrolidine ring.

Major Products

Deprotection: The major product is the free amino pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the electrophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced derivatives of the pyrrolidine ring.

Scientific Research Applications

Peptide Synthesis

(R)-3-(Fmoc-amino)pyrrolidine HCl is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its stability and ease of deprotection make it ideal for creating complex peptides, which are crucial for drug development and biological research .

Drug Discovery

This compound plays a pivotal role in medicinal chemistry by facilitating the design and optimization of new pharmaceuticals. It allows researchers to modify the structure of bioactive compounds, enhancing their therapeutic potential .

Bioconjugation

In bioconjugation techniques, this compound aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies that improve drug delivery systems .

Neuroscience Research

The unique properties of this compound make it valuable in studying neuroactive compounds, contributing to research aimed at treating neurological disorders .

Material Science

In material science, this compound can be incorporated into polymers to enhance their properties, leading to advanced materials suitable for various industrial applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS and complex peptide formation | Stability and ease of deprotection |

| Drug Discovery | Modification of bioactive compounds for new pharmaceuticals | Enhanced therapeutic efficacy |

| Bioconjugation | Attachment of biomolecules for targeted therapies | Improved drug delivery |

| Neuroscience Research | Study of neuroactive compounds for neurological disorder treatments | Potential for innovative therapeutic approaches |

| Material Science | Incorporation into polymers for enhanced properties | Development of advanced functional materials |

Case Studies

Case Study 1: Peptide Therapeutics Development

A study demonstrated the use of this compound in synthesizing peptide therapeutics such as dasiglucagon and bivalirudin. The synthesis was scaled up successfully, yielding high-purity peptides essential for clinical applications .

Case Study 2: Bioconjugation Techniques

Research highlighted how this compound facilitated effective bioconjugation methods, improving the attachment efficiency of peptides to various biomolecules, thus enhancing their therapeutic applications .

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)pyrrolidine hydrochloride primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares (R)-3-(Fmoc-amino)pyrrolidine HCl with related compounds:

Key Comparative Insights

Functional Group Diversity

- Fluorinated analogs (e.g., (R)-3-fluoropyrrolidine HCl) prioritize metabolic stability and lipophilicity for drug candidates, contrasting with the Fmoc-protected analogs designed for temporary amine protection in SPPS .

- Hydroxymethyl-substituted pyrrolidines (e.g., 1-Fmoc-3-amino-3-(hydroxymethyl)pyrrolidine) introduce additional polarity and conjugation sites, enabling covalent linkage strategies in bioconjugation .

Stereochemical Considerations

Market Availability

- Fmoc-amino pyrrolidine derivatives face supply constraints (e.g., discontinuation of 3-(N-Fmoc-amino)pyrrolidine HCl ), whereas fluorinated and pyridyl-substituted analogs remain accessible .

- Pricing trends from suggest fluorinated amino acids (e.g., (2S)-3-(4,4-difluorocyclohexyl)-2-(Fmoc-amino)propanoic acid at €384/100mg) command higher costs than non-fluorinated analogs, reflecting synthetic complexity .

Research and Industrial Relevance

- Drug Discovery : Fluorinated pyrrolidines are prioritized for CNS-targeted therapeutics due to enhanced blood-brain barrier penetration .

- Peptide Engineering : Discontinued Fmoc-pyrrolidine derivatives underscore the need for alternative chiral scaffolds, with pyridyl-substituted butyric acid analogs offering compensatory functionality .

- Synthetic Challenges : The hydroxymethyl variant (CAS 951625-98-2) requires precise regiocontrol during synthesis, complicating large-scale production .

Biological Activity

(R)-3-(Fmoc-amino)pyrrolidine hydrochloride is a significant compound in the field of organic chemistry and biochemistry, particularly known for its utility in peptide synthesis. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies, supported by data tables and findings from diverse sources.

Overview of the Compound

(R)-3-(Fmoc-amino)pyrrolidine HCl features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This structural configuration allows it to act as a stable building block in peptide synthesis, facilitating the formation of peptide bonds while preventing premature reactions during synthesis processes.

The primary mechanism of action for this compound is its role as a protected amino acid derivative. The Fmoc group serves to protect the amino functionality during peptide synthesis, which can be removed under mild conditions using bases such as piperidine. Upon deprotection, the free amino group can engage in peptide bond formation, crucial for synthesizing peptides and proteins.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its stability and ease of deprotection make it an ideal candidate for creating complex peptides. The compound can participate in various coupling reactions with other amino acids to form longer peptide chains.

Drug Development

In medicinal chemistry, this compound is employed in developing peptide-based drugs. Its ability to facilitate the synthesis of bioactive peptides positions it as a valuable tool in therapeutic research .

Bioconjugation and Material Science

The compound is also utilized in bioconjugation, where peptides are linked to other biomolecules for research purposes. Additionally, due to its self-assembly properties, it finds applications in material science for developing functional materials.

Study on Solvent Effects in Peptide Synthesis

A recent study explored the efficiency of this compound in different solvent systems for Fmoc removal. The use of less polar solvent mixtures showed comparable crude peptide purities when using pyrrolidine as a base instead of piperidine. This finding suggests that this compound can be effectively utilized in greener synthesis protocols .

Analgesic Activity of Bioconjugates

Research investigating bioconjugates synthesized using Fmoc chemistry revealed that while free pyrrole acids exhibited strong analgesic activity, their combination with peptide structures led to improved hydrolytic stability. This study highlights the potential biological activity associated with derivatives of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Use |

|---|---|---|

| (S)-3-(Fmoc-amino)pyrrolidine HCl | Enantiomer | Peptide synthesis |

| Fmoc-protected amino acids | General class | Building blocks for peptides |

| Boc-protected amino acids | General class | Alternative protection strategy |

This compound stands out due to its specific stereochemistry and the unique properties imparted by the pyrrolidine ring, making it particularly advantageous for certain synthetic pathways compared to other protected amino acids.

Q & A

Q. What are the recommended methods for synthesizing (R)-3-(Fmoc-amino)pyrrolidine HCl while preserving stereochemical integrity?

Answer: The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. Key steps include:

- Protection : Introduce the Fmoc group to the pyrrolidine nitrogen to prevent unwanted side reactions during coupling .

- Stereochemical control : Use enantiomerically pure starting materials, such as (R)-3-aminopyrrolidine HCl, and employ chiral auxiliaries or asymmetric catalysis to maintain configuration .

- HCl salt formation : Finalize the synthesis by precipitating the compound in acidic conditions (e.g., HCl/diethyl ether) to stabilize the product .

- Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography, referencing PubChem data for comparison .

Q. How can researchers purify this compound and confirm its enantiomeric purity?

Answer:

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to remove impurities .

- Enantiomeric purity : Employ chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Compare retention times to standards from PubChem or commercial chiral references .

- Supplementary techniques : Mass spectrometry (MS) and H/C NMR to verify molecular weight and structural integrity .

Advanced Research Questions

Q. How can this compound be incorporated into peptide backbones to study conformational effects on bioactivity?

Answer:

- SPPS integration : Use the compound as a proline analog during peptide elongation. Activate the carboxyl group with HBTU/HOBt and couple to the growing peptide chain under inert conditions .

- Conformational analysis : Compare helicity or β-turn propensity via CD spectroscopy against control peptides lacking the pyrrolidine moiety .

- Case study : Replace proline in model peptides (e.g., collagen fragments) to assess rigidity or flexibility changes .

Q. What analytical techniques resolve contradictory stability data for this compound under varying pH and temperature conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .

- pH-dependent stability : Use H NMR to monitor structural changes in DO at pH 2–12. Note Fmoc deprotection above pH 9 .

- Contradiction resolution : Cross-validate findings with LC-MS to detect degradation products (e.g., free pyrrolidine or fluorenylmethanol) .

Q. How to design experiments assessing the impact of this compound on peptide-receptor binding kinetics?

Answer:

- Alanine scanning : Substitute the compound into key positions of receptor-binding peptides (e.g., GPCR ligands) and measure affinity changes via surface plasmon resonance (SPR) .

- Molecular dynamics (MD) : Simulate peptide-receptor interactions to predict steric clashes or hydrogen-bonding alterations caused by the pyrrolidine ring .

- In vitro validation : Compare IC values in competitive binding assays using radiolabeled ligands .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.